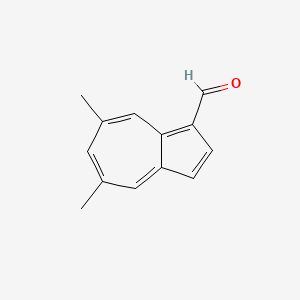
5,7-Dimethylazulene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethylazulene-1-carbaldehyde: is an organic compound with the molecular formula C₁₃H₁₂O It belongs to the class of azulenes, which are known for their vibrant blue color Azulenes are non-benzenoid aromatic hydrocarbons, and this compound is a derivative with two methyl groups at positions 5 and 7 and an aldehyde group at position 1
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylazulene-1-carbaldehyde typically involves the Vilsmeier-Haack formylation reaction. This reaction uses a formylating agent, such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride), to introduce the aldehyde group into the azulene ring. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Reaction Time: Several hours to overnight.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions: 5,7-Dimethylazulene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst like FeCl₃.
Major Products:
Oxidation: 5,7-Dimethylazulene-1-carboxylic acid.
Reduction: 5,7-Dimethylazulene-1-methanol.
Substitution: Halogenated or nitrated derivatives of 5,7-Dimethylazulene.
科学研究应用
Chemistry: 5,7-Dimethylazulene-1-carbaldehyde is used as a precursor in the synthesis of various azulene derivatives, which are studied for their unique electronic and optical properties.
Biology: Azulene derivatives, including this compound, are investigated for their potential anti-inflammatory and antimicrobial activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of azulene derivatives in treating inflammatory conditions and infections.
Industry: Azulene compounds are used in the formulation of dyes and pigments due to their intense coloration. They are also explored for use in organic electronics and photonics.
作用机制
The mechanism of action of 5,7-Dimethylazulene-1-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the azulene ring can undergo electrophilic substitution. These reactions enable the compound to interact with biological molecules and materials, leading to its observed effects.
Molecular Targets and Pathways:
Nucleophilic Addition: The aldehyde group can form adducts with nucleophiles, such as amines and thiols.
Electrophilic Substitution: The azulene ring can undergo substitution reactions, affecting its electronic properties and interactions with other molecules.
相似化合物的比较
Azulene: The parent compound of 5,7-Dimethylazulene-1-carbaldehyde, known for its blue color and aromatic properties.
1,4-Dimethylazulene: Another derivative with methyl groups at positions 1 and 4.
3,7-Dimethylindene-5-carbaldehyde: A related compound with a similar structure but different ring system.
Uniqueness: this compound is unique due to the specific positioning of its methyl and aldehyde groups, which confer distinct chemical reactivity and properties compared to other azulene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
148546-21-8 |
|---|---|
分子式 |
C13H12O |
分子量 |
184.23 g/mol |
IUPAC 名称 |
5,7-dimethylazulene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-5-10(2)7-13-11(6-9)3-4-12(13)8-14/h3-8H,1-2H3 |
InChI 键 |
OQGYZENKAMDKRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C(C=CC2=C1)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
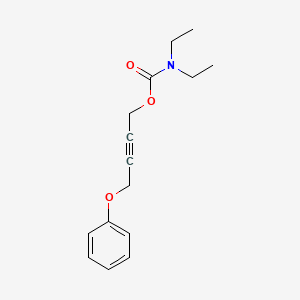
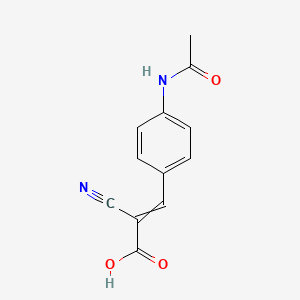
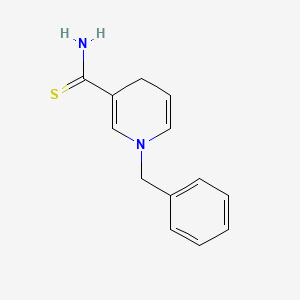
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
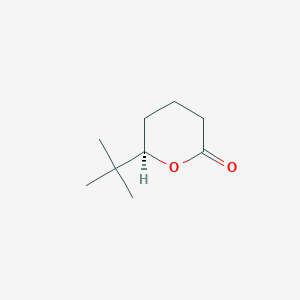
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)

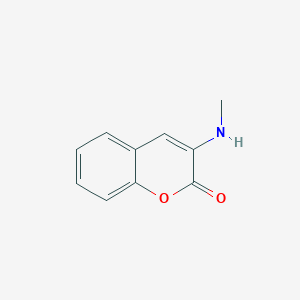

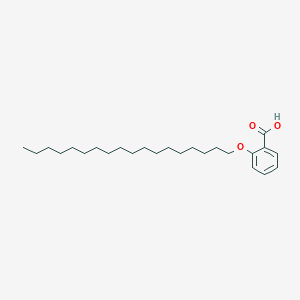
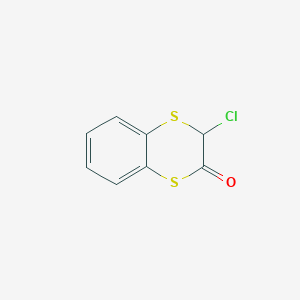
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
